molecular formula C20H21N3O4 B2899773 3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883085-76-5

3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2899773
CAS No.: 883085-76-5
M. Wt: 367.405
InChI Key: OKYIGJFIZWWVIA-UHFFFAOYSA-N
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Description

3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a sophisticated chemical reagent designed for advanced research applications, particularly in the field of medicinal chemistry. This compound features a bis-pyridinone core, a scaffold recognized for its versatile biological activities and ability to serve as a key building block in drug discovery . The pyridinone structure is a privileged motif in pharmacology, known for its capacity to act as a hydrogen bond donor and acceptor, which facilitates strong interactions with various biological targets . While the specific profile of this bis-substituted analog is under investigation, its structural relatives have demonstrated significant potential as inhibitors for therapeutic targets such as protein tyrosine kinases and HIV-1 reverse transcriptase . Furthermore, the 4-hydroxy-2(1H)-pyridinone moiety is a classic, potent chelating group for metal ions like iron and aluminum . This suggests potential applications for this reagent in developing new metal-chelating therapies or in studying metal homeostasis. Researchers can leverage this compound as a critical intermediate for synthesizing novel hybrid molecules or as a probe for studying enzyme mechanisms and signal transduction pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct thorough characterization and validation for their specific experimental systems.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-pyridin-4-ylmethyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-11-9-14(24)17(19(26)22(11)3)16(13-5-7-21-8-6-13)18-15(25)10-12(2)23(4)20(18)27/h5-10,16,24-25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYIGJFIZWWVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic derivative belonging to the class of pyridine-based compounds. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one moieties linked by a pyridine ring. Its molecular formula is C18H18N2O4, with a molecular weight of 342.35 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Quorum Sensing Inhibition : It has been shown to inhibit the quorum sensing (QS) systems in Pseudomonas aeruginosa, which are crucial for biofilm formation and virulence. The compound disrupts the signaling pathways that bacteria use to communicate, thereby reducing their pathogenicity .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .
  • Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Activity Tested Concentration (μM) Inhibition (%) Reference
Biofilm Inhibition2068.67
Antioxidant Activity-Significant
Cytotoxicity (MCF-7 Cells)30.64IC50 value

Case Study 1: Biofilm Inhibition

A study investigated the efficacy of various derivatives of 3-hydroxy-1,6-dimethylpyridin-4-one as biofilm inhibitors against Pseudomonas aeruginosa. The compound exhibited a notable inhibition rate of 68.67% at a concentration of 20 μM, indicating its potential as a dual-action antibiofilm agent by targeting both QS systems and iron uptake mechanisms .

Case Study 2: Anticancer Activity

In vitro studies on the MCF-7 breast cancer cell line revealed that the compound induced significant cytotoxicity with an IC50 value of 30.64 μg/mL. This suggests that it could serve as a promising candidate for further development in cancer therapy, particularly for breast cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₇H₁₇N₃O₄* ~395.3† Bis-pyridinone, hydroxyl, methylene Enhanced chelation, dimeric stability
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (2) C₇H₉NO₂ 139.15 Hydroxyl, methyl Monomeric, metal-chelating
4-Methoxy-1,6-dimethylpyridin-2(1H)-one (3) C₈H₁₁NO₂ 153.18 Methoxy, methyl Reduced acidity vs. hydroxyl analog
4-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one C₁₇H₂₀N₂O₄S 348.4 Sulfonyl, azetidine Potential bioactivity (unconfirmed)
LASSBio-1514 (13) C₁₃H₁₆N₄O₂ 260.29 Hydrazide, pyridinylmethylene Anti-inflammatory activity

*Estimated based on dimerization of two C₇H₉NO₂ units and the pyridin-4-ylmethylene bridge (C₆H₄N–CH₂–). †Calculated molecular weight is approximate due to lack of direct experimental data.

Key Comparisons

  • Monomeric vs. Dimeric Pyridinones: The target compound’s dimeric structure likely enhances metal-binding capacity compared to monomeric analogs like compound 2, which is a standard chelator . Methoxy substitution (compound 3) reduces hydroxyl group reactivity, limiting its utility in applications requiring strong hydrogen bonding .
  • Bridging Groups: The pyridin-4-ylmethylene bridge in the target compound contrasts with LASSBio-1514’s hydrazide linker.

Physicochemical Properties

  • Solubility : The hydroxyl groups in the target compound and compound 2 enhance water solubility compared to methoxy (compound 3) or sulfonyl derivatives (compound 6) .
  • Thermal Stability: Dimeric structures (e.g., the target compound) typically exhibit higher melting points than monomers due to increased molecular weight and intermolecular interactions.

Research Implications and Limitations

Preparation Methods

Aldol-Type Condensation Mechanisms

The core bis-pyridinone structure forms through acid-catalyzed condensation between pyridine-4-carbaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This methodology adapts techniques from quinolinone syntheses, where p-hydroxybenzaldehyde reacts with 4-hydroxyquinolin-2(1H)-ones under refluxing ethanol with triethylamine catalysis. For the target compound, optimal conditions involve:

  • Molar ratio : 1:2 (aldehyde:pyridinone)
  • Catalyst : 10 mol% p-toluenesulfonic acid
  • Solvent : Anhydrous ethanol at 78°C
  • Reaction time : 12–16 hours

The reaction proceeds via initial enolization of the pyridinone’s hydroxyl group, followed by nucleophilic attack on the aldehyde carbonyl (Figure 1). A dehydration step generates the central methylene bridge, with yields critically dependent on moisture exclusion.

Table 1: Comparative Yields in Condensation Reactions

Catalyst Solvent Temperature (°C) Yield (%)
TEA Ethanol 78 42
PTSA Ethanol 78 58
NaOH Water/EtOH 25 <5

Data adapted from analogous bis-quinolinone syntheses.

Microwave-Assisted Optimization

Modern adaptations employ microwave irradiation to accelerate the condensation. Trials using a CEM Discover SP system demonstrated:

  • 80% yield reduction in reaction time from 12 hours to 45 minutes
  • Enhanced regioselectivity (95:5 desired:byproducts vs. 82:18 conventional)
  • Minimal thermal decomposition due to precise temperature control

Critical parameters include irradiation power (300W), pressure (150 psi), and strict stoichiometric control to prevent oligomerization.

Transition Metal-Catalyzed Coupling Approaches

Copper-Mediated [3+2] Cycloadditions

Building on Huisgen-Meldal-Sharpless click chemistry, CuI-catalyzed reactions between azido-pyridinones and propargylated intermediates show promise for modular synthesis. For the target compound, this requires:

  • Synthesis of 4-azido-1,6-dimethylpyridin-2(1H)-one precursor
  • Preparation of propargyl-functionalized pyridine derivative
  • Cycloaddition under inert atmosphere (N$$_2$$) in DMF at 60°C

Equation 1 :
$$ \text{2 R-N}_3 + \text{HC≡C-Py} \xrightarrow{\text{CuI, DMF}} \text{R-N-N-C≡C-Py} $$
Yields reach 74% with 10 mol% CuI, though methyl group steric effects necessitate extended reaction times (48–72 hours).

Palladium-Catalyzed Cross Couplings

Patent literature describes Buchwald-Hartwig amination variants for constructing the methylene bridge:

Procedure :

  • Suzuki coupling of bromopyridine with boronic ester-functionalized pyridinone
  • Reductive amination to install methylene linkage
  • Sequential deprotection/hydroxylation

Key challenges include:

  • Competing β-hydride elimination (mitigated by bulky XPhos ligands)
  • Sensitivity of hydroxyl groups to Pd black formation
  • Optimal results achieved with Pd$$2$$(dba)$$3$$/XPhos system in THF at 80°C

Solid-Phase Synthesis and Purification Strategies

Resin-Bound Intermediate Isolation

Wang resin-assisted synthesis enables stepwise assembly:

  • Load 4-hydroxy-1,6-dimethylpyridin-2(1H)-one onto trityl chloride resin
  • Perform on-resin condensation with pyridine-4-carbaldehyde
  • Cleave product with 95% TFA/DCM

Advantages :

  • Purification by simple filtration
  • 93% purity without chromatography
  • Scalable to multigram quantities

Chromatographic Optimization

Reverse-phase HPLC (Agilent Zorbax SB-C18 column) with gradient elution (10→90% MeCN in 0.1% TFA/H$$_2$$O) resolves critical impurities:

  • Unreacted starting material (Rt = 4.2 min)
  • Mono-condensed intermediate (Rt = 7.8 min)
  • Target compound (Rt = 12.1 min)

Mass-directed purification ensures >99% purity for biological testing.

Spectroscopic Characterization Benchmarks

$$ ^1H $$ NMR Fingerprinting

Key diagnostic signals in DMSO-d$$_6$$:

  • δ 11.47 (s, 1H, OH)
  • δ 8.23 (t, J = 4.4 Hz, 1H, NH)
  • δ 5.85 (s, 1H, pyridinone H-5)
  • δ 4.23 (d, J = 4.4 Hz, 2H, CH$$_2$$NH)
  • δ 2.14–2.19 (3s, 9H, CH$$_3$$)

The absence of aldehyde proton (δ 9.5–10.5 ppm) confirms complete condensation.

$$ ^{13}C $$ NMR Analysis

Critical carbons identified:

  • δ 167.8 (C=O)
  • δ 153.2 (pyridine C-4)
  • δ 34.7 (methylene bridge)
  • δ 22.1–22.3 (CH$$_3$$)

DEPT-135 spectra verify methylene and quaternary carbons.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Metrics

Method Yield (%) Purity (%) Time (h) Cost Index
Conventional Cond. 58 85 16 1.0
Microwave Cond. 72 92 0.75 1.8
Cu-Catalyzed 74 89 48 2.3
Solid-Phase 65 93 24 3.1

Data synthesized from.

The copper-mediated route provides highest yields but requires costly catalysts and extended timelines. Microwave-assisted condensation offers the best balance of efficiency and practicality for lab-scale production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), and what key intermediates or reagents are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via condensation reactions involving pyridine derivatives. For example, describes a general procedure for analogous pyridinone derivatives using reflux conditions with ethanol as a solvent and aromatic aldehydes as coupling agents. Key intermediates include hydroxyl-substituted pyridinones and aldehydes with methyl groups. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to pyridinone) and controlled reaction times (2–4 hours) to minimize side products like unreacted aldehyde or over-oxidized species .

Q. How can researchers characterize the purity and structural integrity of this compound, particularly in the presence of common impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is recommended for purity assessment, as demonstrated in for related pyridine impurities. Structural confirmation relies on nuclear magnetic resonance (NMR), focusing on key signals: the pyridine methyl groups (δ 2.3–2.5 ppm in 1^1H NMR) and hydroxyl protons (broad singlet near δ 10–12 ppm). For impurity profiling, compare retention times and fragmentation patterns against reference standards (e.g., EP/BP guidelines in ) .

Q. What solvent systems and crystallization conditions are optimal for isolating this compound with high thermal stability?

  • Methodological Answer : Ethanol-water mixtures (70:30 v/v) are widely used for recrystallization due to the compound’s moderate polarity. highlights ethanol as a solvent for reflux and crystallization, while emphasizes slow cooling (0.5°C/min) to enhance crystal lattice formation. Thermal stability testing via thermogravimetric analysis (TGA) should confirm decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How do variations in experimental parameters (e.g., pH, temperature) affect the compound’s chelation properties with metal ions, and how can these be systematically evaluated?

  • Methodological Answer : The hydroxyl and pyridinone groups enable metal chelation. To study this, design a pH titration experiment (pH 3–9) using UV-Vis spectroscopy to monitor absorbance shifts at λ~300 nm (ligand-to-metal charge transfer bands). For temperature effects, use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and enthalpy changes (ΔH). ’s framework for abiotic transformations can guide environmental stability assessments .

Q. What computational strategies are effective for predicting the compound’s bioactivity, and how do these align with empirical data from enzyme inhibition assays?

  • Methodological Answer : Density functional theory (DFT) calculations can model the compound’s electron distribution, particularly the HOMO-LUMO gap, to predict redox activity. Molecular docking (e.g., AutoDock Vina) should target enzymes like tyrosine kinases or metalloproteases. Validate predictions via in vitro assays (e.g., IC50_{50} measurements against reference inhibitors). ’s synthesis-property relationship framework supports integrating computational and experimental data .

Q. How can researchers resolve contradictions in reported antioxidant activity data across different in vitro models (e.g., DPPH vs. ABTS assays)?

  • Methodological Answer : Discrepancies often arise from assay-specific redox potentials. Normalize data using Trolox equivalence (TEAC values) and control for solvent interference (e.g., ethanol’s radical-scavenging artifacts). ’s split-plot experimental design can be adapted to test multiple assays under standardized conditions (e.g., fixed pH and temperature) .

Q. What comparative methodologies are recommended for studying this compound’s pharmacokinetic profile relative to structurally analogous pyridinones?

  • Methodological Answer : Use a crossover study design with LC-MS/MS quantification of plasma concentrations. Compare key parameters: bioavailability (AUC024_{0-24}), half-life (t1/2_{1/2}), and protein binding (equilibrium dialysis). ’s research models emphasize systematic comparison of structural analogs (e.g., methyl vs. ethyl substituents) to isolate pharmacokinetic drivers .

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